trans-4-Hexylcyclohexanecarboxylic acid
Overview
Description
“trans-4-Hexylcyclohexanecarboxylic acid” is an organic compound with the molecular formula C13H24O2 . It is also known as "trans-4-HHA".
Synthesis Analysis
The synthesis of trans-4-Hexylcyclohexanecarboxylic acid derivatives is of particular interest as they are used as key intermediates for the manufacture of pharmaceuticals . An industrially feasible process for the preparation of isomerically pure trans-4-aminoScientific Research Applications
Trans-4-Hexylcyclohexanecarboxylic Acid: A Comprehensive Analysis of Scientific Research Applications: Trans-4-Hexylcyclohexanecarboxylic acid is a compound with potential applications in various scientific fields. Below is a detailed analysis of six unique applications, each within its own field.
Liquid Crystal Technology
This compound is utilized in the development of liquid crystal devices. Its molecular structure is tailored to meet specific requirements for research and development in liquid crystal technology, enhancing the performance and stability of liquid crystal displays .
Coordination Chemistry
Trans-4-Hexylcyclohexanecarboxylic acid can react under hydrothermal conditions to form metal-organic coordination polymers, which have applications in magnetic materials and catalysis. These polymers exhibit unique structural features like bi-nuclear paddlewheel-type carboxylate blocks .
Mesogenic Properties
The compound exhibits mesogenic properties, which means it can induce the formation of mesophases such as nematic phases in liquid crystals due to intermolecular hydrogen bonding. This is crucial for the alignment and statistical treatment of images in liquid crystal research .
Organic Synthesis
It serves as a precursor in the synthesis of various organic compounds, including trans-4-amino-cyclohexanecarboxylic acid derivatives, which are valuable in pharmaceuticals and agrochemicals .
properties
IUPAC Name |
4-hexylcyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEBGIQSFIJHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192062, DTXSID901279875 | |
Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hexylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Hexylcyclohexanecarboxylic acid | |
CAS RN |
38792-92-6, 38289-30-4 | |
Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038792926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC169082 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanecarboxylic acid, 4-hexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70192062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-4-Hexylcyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901279875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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